molecular formula C8H8FN3 B2452772 1-[(1R)-1-azidoethyl]-3-fluorobenzene CAS No. 1604313-61-2

1-[(1R)-1-azidoethyl]-3-fluorobenzene

Cat. No. B2452772
CAS RN: 1604313-61-2
M. Wt: 165.171
InChI Key: XUQCSQLPGNKPLI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R)-1-azidoethyl]-3-fluorobenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and biochemistry. This compound is a fluorinated azide that can be used as a chemical probe for the detection and labeling of biological molecules.

Scientific Research Applications

1. Applications in Bioconjugate Chemistry

  • Clickable Peptides and PET Imaging : A study by Thonon et al. (2009) discusses the use of a click-type reaction for labeling peptides with fluorine-18 for positron emission tomography (PET) imaging. This process involves the use of 1-(azidomethyl)-4-[(18)F]-fluorobenzene and showcases its potential in bioconjugate chemistry for medical imaging applications (Thonon et al., 2009).

2. Crystal Structure Studies

  • C−H···F Interactions in Fluorobenzenes : Research by Thalladi et al. (1998) focuses on the crystal structures of fluorobenzenes, including their interactions and comparisons with analogous compounds. This study provides insights into the weak acceptor capabilities of the C−F group in such molecules (Thalladi et al., 1998).

3. Electrochemical Applications

  • Electrochemical Fluorination : A study by Momota et al. (1998) explored the electrochemical fluorinations of various benzene compounds, providing insights into the reactions and potential industrial applications (Momota et al., 1998).

4. Organometallic Chemistry

  • Use as Solvents in Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis, highlighting the influence of fluorine substituents on these processes (Pike et al., 2017).

5. Catalytic Reactions

  • Palladium-Catalyzed Reactions : A study by Chen et al. (2014) explores the use of 1-bromo-2-fluorobenzenes in palladium-catalyzed carbonylative reactions, demonstrating the efficacy of combining carbonylation with nucleophilic substitution (Chen et al., 2014).

6. Photodynamics and Photochemistry

  • Photodissociation Studies : The photodissociation of fluorobenzene compounds has been studied to understand their excited-state dynamics and reaction mechanisms, as discussed in research by Gu et al. (2001) (Gu et al., 2001).

properties

IUPAC Name

1-[(1R)-1-azidoethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQCSQLPGNKPLI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.